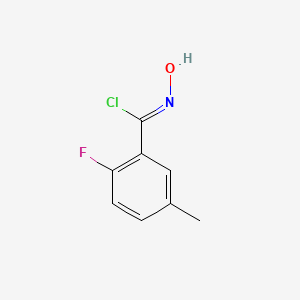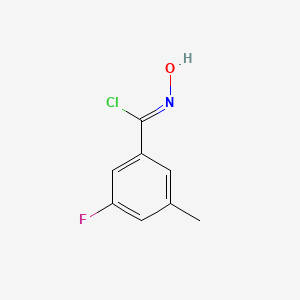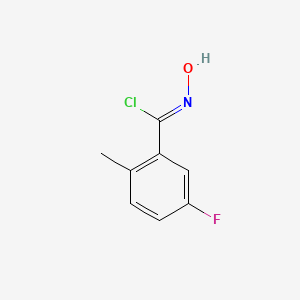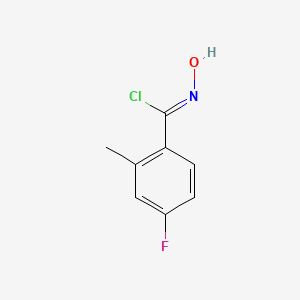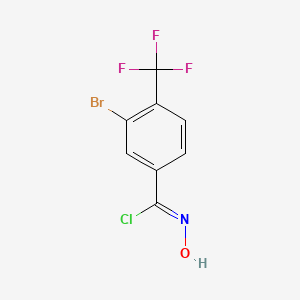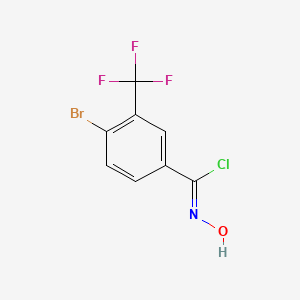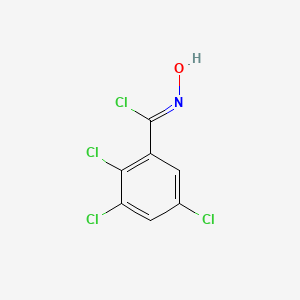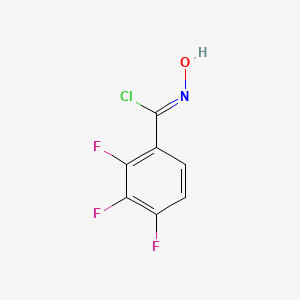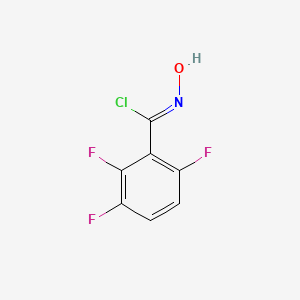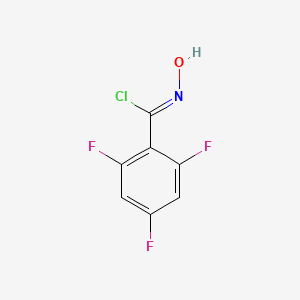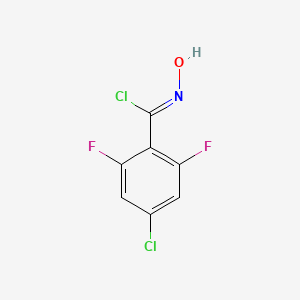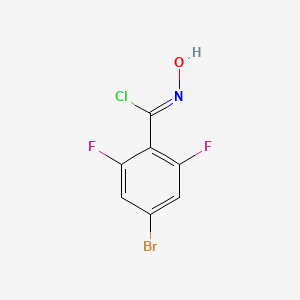
4-Bromo-2,6-difluoro-N-hydroxybenZimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,6-difluoro-N-hydroxybenZimidoyl chloride is an organic compound that features a benzene ring substituted with bromine, fluorine, and a carboximidoyl chloride group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-difluoro-N-hydroxybenZimidoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that has appropriate substituents.
Fluorination: Fluorine atoms are introduced using a fluorinating reagent such as diethylaminosulfur trifluoride.
Formation of Carboximidoyl Chloride: The carboximidoyl chloride group is introduced through the reaction of the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxylamine group can participate in redox reactions, leading to the formation of various oxidation states.
Coupling Reactions: The aromatic ring can engage in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products like azides, nitriles, or amines can be formed.
Oxidation Products: Oxidized forms of the hydroxylamine group, such as nitroso or nitro derivatives.
Coupling Products: Biaryl compounds or other extended aromatic systems.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique substituents.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Industry:
Material Science: Explored for its use in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-Bromo-2,6-difluoro-N-hydroxybenZimidoyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of electronegative fluorine and bromine atoms can influence its binding affinity and specificity.
相似化合物的比较
4-bromo-2,6-difluorobenzene: Lacks the carboximidoyl chloride group, making it less reactive in certain synthetic applications.
N-hydroxybenzenecarboximidoyl chloride: Lacks the bromine and fluorine substituents, affecting its electronic properties and reactivity.
Uniqueness:
Substituent Effects: The combination of bromine, fluorine, and carboximidoyl chloride groups imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations, enhancing its utility in various research and industrial applications.
This detailed article provides a comprehensive overview of 4-Bromo-2,6-difluoro-N-hydroxybenZimidoyl chloride, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(1Z)-4-bromo-2,6-difluoro-N-hydroxybenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF2NO/c8-3-1-4(10)6(5(11)2-3)7(9)12-13/h1-2,13H/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFQZNUCRWYLEV-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=NO)Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)/C(=N/O)/Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.46 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
